N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Imine Formation: The final step involves the condensation of the furan derivative with a triazole-containing amine to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Uniqueness
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of a furan ring, a bromophenyl group, and a triazole ring. This combination imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or bis(2-ethylhexyl) terephthalate.
Properties
Molecular Formula |
C13H9BrN4O |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H9BrN4O/c14-11-3-1-10(2-4-11)13-6-5-12(19-13)7-17-18-8-15-16-9-18/h1-9H/b17-7+ |
InChI Key |
VIFOGHWJDVISBD-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C=NN=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C=NN=C3)Br |
Origin of Product |
United States |
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